

Application Notes and Protocols for In Vivo Administration of Cromakalim in Rats

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Compound of Interest

Compound Name: Cromakalim

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Introduction:

Cromakalim is a potent vasodilator that functions as a potassium channel opener. Specifically, it targets ATP-sensitive potassium (KATP) channels in the plasma membrane of smooth muscle cells.[1][2][3] Its activation of these channels leads to membrane hyperpolarization, which in turn causes the closure of voltage-gated calcium channels. The subsequent decrease in intracellular calcium concentration results in the relaxation of smooth muscle, leading to vasodilation and a reduction in blood pressure.[4][5] These properties make **Cromakalim** a valuable pharmacological tool for in vivo studies in rats, particularly in cardiovascular research models such as hypertension and vasospasm.[5][6][7] Its effects can be antagonized by sulfonylurea drugs like glibenclamide, which specifically block KATP channels.[2][5][8]

Data Presentation: In Vivo Dosage and Effects

The following table summarizes quantitative data from various studies on the in vivo administration of **Cromakalim** in rats.

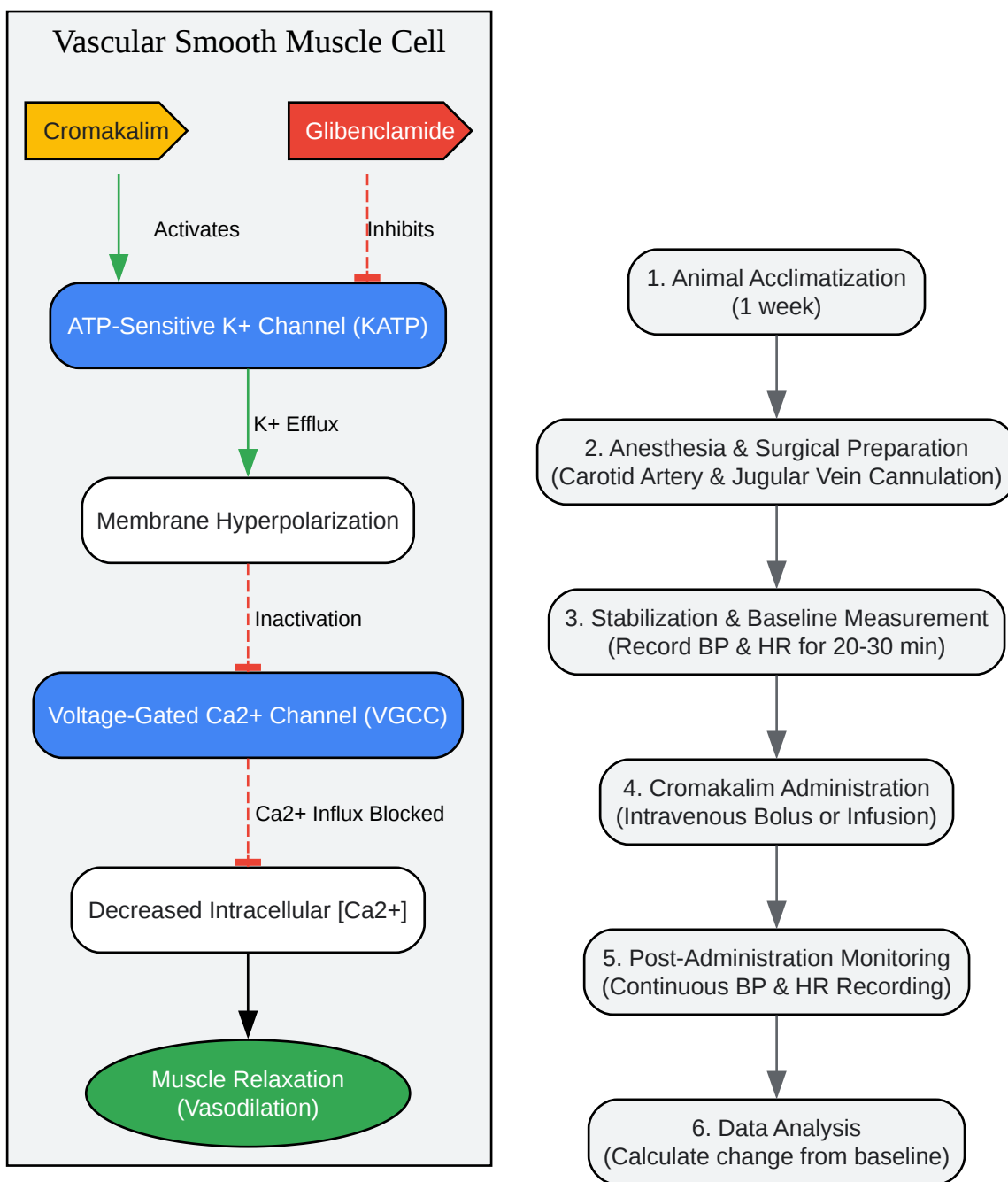
Application	Rat Strain	Route of Administration	Dosage	Observed Effect	Reference
Pulmonary Hypertension	Wistar	Intravenous (IV)	100 - 200 µg/kg	Dose-dependent decrease in mean pulmonary arterial pressure.	[7]
Systemic Hypotension	Not Specified (Anesthetized)	Intravenous (IV) Infusion	5.0 µg/kg/min for 20 min	Lowered mean carotid artery blood pressure; decreased systemic, hindquarter, mesenteric, and renal vascular resistances.	[5]
Regional Blood Flow	Spontaneously Hypertensive Rats (SHR)	Not specified in abstract	Not specified in abstract	Produced significant hypotension and increased blood flow to the stomach, skeletal muscle, and skin.	[9]
Chronic Vascular Effects	Wistar & SHR	Oral (Levcromakalim*)	2.25 mg/kg/day for 2 weeks	Chronic high-dose treatment led to a reduced	[10]

relaxant
effect of
levcromakali
m itself,
suggesting
K⁺ channel
desensitization.

Note: Lev**cromakalim** is the active enantiomer of **Cromakalim**.

Signaling Pathway of Cromakalim

The diagram below illustrates the mechanism of action for **Cromakalim** in a vascular smooth muscle cell.



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